5-(Methoxycarbonyl)piperidine-2-carboxylic acid
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Overview
Description
5-(Methoxycarbonyl)piperidine-2-carboxylic acid is an organic compound that belongs to the class of piperidine derivatives. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a methoxycarbonyl group at the 5-position and a carboxylic acid group at the 2-position of the piperidine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxycarbonyl)piperidine-2-carboxylic acid can be achieved through several methods. One common approach involves the hydrogenation of functionalized pyridines. For instance, the reduction of pyridine derivatives using a rhodium oxide catalyst under mild conditions can yield piperidine derivatives, including this compound . Another method involves the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched piperidines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. These processes utilize high-pressure hydrogen gas and metal catalysts to reduce pyridine derivatives to the desired piperidine compounds. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Methoxycarbonyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5-(Methoxycarbonyl)piperidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Piperidine derivatives, including this compound, are explored for their potential therapeutic properties.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(Methoxycarbonyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, piperidine derivatives have been shown to interact with neurotransmitter receptors, influencing signal transduction pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pipecolic acid (Piperidine-2-carboxylic acid): A carboxylic acid derivative of piperidine, commonly found in nature and used in various biochemical studies.
Piperidine-3-carboxamide: Another piperidine derivative with different functional groups and applications.
Uniqueness
5-(Methoxycarbonyl)piperidine-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxycarbonyl and carboxylic acid groups allows for diverse chemical modifications and interactions, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
5-methoxycarbonylpiperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-13-8(12)5-2-3-6(7(10)11)9-4-5/h5-6,9H,2-4H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAGAXAGFIRGGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(NC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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